molecular formula C23H21N3O2 B121077 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- CAS No. 141078-92-4

4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-

Cat. No. B121077
M. Wt: 371.4 g/mol
InChI Key: JCVSVGTUUAEUQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is a triazole compound that has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture.

Scientific Research Applications

4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- has been widely studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and fungal infections. It has also been investigated for its potential use in material science, such as in the synthesis of metal-organic frameworks and polymers. Additionally, it has been studied for its potential use in agriculture as a fungicide and herbicide.

Mechanism Of Action

The mechanism of action of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific enzymes and receptors, including cytochrome P450 enzymes, monoamine oxidase, and adenosine receptors.

Biochemical And Physiological Effects

Studies have shown that 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-fungal activities. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for various research applications. However, one of the limitations is its potential toxicity, which requires careful handling and monitoring in lab experiments.

Future Directions

There are several future directions for research on 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-. One direction is the development of new drugs based on its pharmacological activities, particularly for the treatment of cancer, Alzheimer's disease, and fungal infections. Another direction is the investigation of its potential use in material science, such as in the synthesis of new polymers and metal-organic frameworks. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)- involves a multi-step process that includes the reaction of 4-methoxybenzyl chloride with 4-methylbenzylamine, followed by the reaction of the resulting product with potassium carbonate and 1,2,4-triazole-3-thiol. The final product is obtained by treating the intermediate with phenyl chloroformate and phenol.

properties

CAS RN

141078-92-4

Product Name

4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole

InChI

InChI=1S/C23H21N3O2/c1-17-8-12-19(13-9-17)26-22(16-28-21-6-4-3-5-7-21)24-25-23(26)18-10-14-20(27-2)15-11-18/h3-15H,16H2,1-2H3

InChI Key

JCVSVGTUUAEUQS-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2C3=CC=C(C=C3)OC)COC4=CC=CC=C4

Other CAS RN

141078-92-4

synonyms

3-(4-methoxyphenyl)-4-(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazol e

Origin of Product

United States

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